4-Methylumbelliferyl phosphate

説明

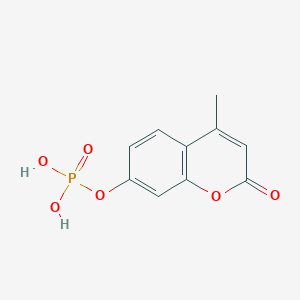

Structure

3D Structure

特性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHIXGBGRHLSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062995 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3368-04-5 | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-ylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylumbelliferyl Phosphate (MUP): A Comprehensive Technical Guide to its Mechanism of Action and Application in Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl phosphate (B84403) (MUP) is a widely utilized fluorogenic substrate for the sensitive detection of phosphatase activity. Its mechanism relies on the enzymatic cleavage of the phosphate group, yielding the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). This technical guide provides an in-depth exploration of the core mechanism of action of MUP, detailed experimental protocols for its use in acid and alkaline phosphatase assays, a summary of its enzymatic kinetics, and an overview of the cellular signaling pathways influenced by its fluorescent product.

Core Mechanism of Action

The fundamental principle behind the use of 4-Methylumbelliferyl phosphate (MUP) as a phosphatase substrate lies in its conversion from a non-fluorescent molecule to a highly fluorescent one upon enzymatic action. Phosphatases, both acid and alkaline, catalyze the hydrolysis of the phosphate ester bond in MUP. This enzymatic cleavage releases the phosphate group and generates the fluorophore 7-hydroxy-4-methylcoumarin, commonly known as 4-methylumbelliferone (4-MU).[1]

The resulting 4-MU molecule exhibits strong fluorescence, with excitation and emission maxima that are dependent on the pH of the solution. This pH sensitivity is a critical factor in assay design, as the fluorescence intensity of 4-MU increases significantly at alkaline pH.[2]

Caption: Enzymatic hydrolysis of MUP by phosphatase.

Quantitative Data

Enzymatic Kinetics

The kinetic parameters of phosphatase activity with MUP as a substrate, namely the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for quantitative enzyme analysis. These parameters are influenced by factors such as pH, ionic strength, and temperature. For calf-intestinal alkaline phosphatase, a direct relationship between Km and Vmax has been observed under varying conditions.[2][3]

| Enzyme Source | Substrate | Km | Vmax | Conditions | Reference |

| Calf Intestinal Alkaline Phosphatase | This compound | pH-dependent | pH-dependent | Ammediol-HCl buffer | Fernley & Walker, 1965 |

| Soil Acid Phosphatase | p-nitrophenyl phosphate | 4.9 - 9.6 mM | 30.0 - 43.4 µg of 4-nitrophenol (B140041) g-1 soil h-1 | Alfisols | Reddy et al., 2014 |

Note: Specific Km and Vmax values for MUP are highly dependent on the specific enzyme and assay conditions. The provided data for soil acid phosphatase with a different substrate is for comparative context.

Fluorescence Properties of 4-Methylumbelliferone (4-MU)

The fluorescence of 4-MU is highly pH-dependent, a critical consideration for assay development. The fluorescence intensity reaches its maximum in alkaline conditions (pH 9-10).[2]

| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity |

| Acidic | ~320 | ~445 | Low |

| 7.0 | ~360 | ~450 | Moderate |

| >10.0 | ~360 | ~445 | Maximum (~100x greater than at pH 7.4) |

Experimental Protocols

The following are generalized protocols for the determination of acid and alkaline phosphatase activity using MUP. These should be optimized for specific experimental needs.

Alkaline Phosphatase Activity Assay

This protocol is suitable for measuring alkaline phosphatase activity in serum, plasma, and cell culture media.

Materials:

-

This compound (MUP) substrate solution (e.g., 5 mM in a suitable buffer)

-

Alkaline Phosphatase (ALP) Assay Buffer (e.g., pH 10.5)

-

Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.7)

-

4-Methylumbelliferone (4-MU) standard solution for calibration

-

Fluorometer with appropriate filters (e.g., Ex: 360 nm, Em: 440-450 nm)

-

96-well black microplates

Procedure:

-

Prepare Standards: Create a standard curve using a series of dilutions of the 4-MU standard solution in the ALP Assay Buffer.

-

Sample Preparation: Prepare samples (e.g., serum, cell lysate) and include a sample blank for each.

-

Reaction Initiation: Add the MUP substrate solution to each well containing the sample.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-60 minutes). Protect the plate from light.

-

Reaction Termination: Add the Stop Solution to each well to terminate the enzymatic reaction. This also raises the pH to maximize the fluorescence of the 4-MU product.

-

Fluorescence Measurement: Read the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

-

Calculation: Determine the concentration of 4-MU produced in each sample by comparing the fluorescence readings to the 4-MU standard curve. Calculate the enzyme activity, often expressed in units where 1 unit catalyzes the conversion of 1 µmole of MUP to 4-MU per minute.[4]

Caption: A typical workflow for an alkaline phosphatase assay.

Acid Phosphatase Activity Assay

This protocol is adapted for measuring acid phosphatase activity, which functions optimally at an acidic pH.

Materials:

-

This compound (MUP) substrate solution (e.g., 5 mM)

-

Acid Phosphatase (AP) Assay Buffer (e.g., pH 4-7)

-

Stop Solution (e.g., 0.1 M Ammonium Hydroxide/Glycine buffer, pH 10.5)

-

4-Methylumbelliferone (4-MU) standard solution

-

Fluorometer (Ex: 360 nm, Em: 440 nm)

-

96-well black microplates

Procedure:

-

Prepare Standards: Prepare a 4-MU standard curve in the AP Assay Buffer.

-

Sample Preparation: Prepare samples and corresponding blanks.

-

Reaction Initiation: Add the MUP substrate solution to the samples.

-

Incubation: Incubate at the optimal temperature for the acid phosphatase (e.g., 37°C) for a set time (e.g., 15-60 minutes).[3]

-

Reaction Termination and pH Adjustment: Add a basic Stop Solution to terminate the reaction and increase the pH to the optimal range for 4-MU fluorescence.[3]

-

Fluorescence Measurement: Measure the fluorescence as described for the alkaline phosphatase assay.

-

Calculation: Calculate enzyme activity based on the 4-MU standard curve.

Signaling Pathway Interactions of 4-Methylumbelliferone (4-MU)

While MUP itself is primarily a substrate, its product, 4-MU, is a biologically active molecule that can influence cellular signaling pathways. This is a critical consideration for researchers using MUP in cell-based assays, as the accumulation of 4-MU may have unintended effects on cellular processes.

The most well-documented effect of 4-MU is the inhibition of hyaluronan (HA) synthesis .[5] 4-MU achieves this through two primary mechanisms:

-

Depletion of UDP-glucuronic acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferase, leading to the depletion of the cellular pool of UDP-GlcUA, a necessary precursor for HA synthesis.[6]

-

Downregulation of Hyaluronan Synthase (HAS) expression: 4-MU has been shown to reduce the transcription of HAS enzymes, particularly HAS2.[6]

The inhibition of HA synthesis by 4-MU can subsequently impact downstream signaling pathways that are regulated by HA. These include pathways involved in inflammation, cell proliferation, and migration. Additionally, 4-MU has been reported to modulate other signaling pathways, including those involving NF-κB, ERK, JNK, and p38 .[7]

Caption: Overview of 4-MU's impact on cellular signaling.

Conclusion

This compound is a powerful tool for the sensitive and quantitative measurement of phosphatase activity. A thorough understanding of its enzymatic conversion to the fluorescent product 4-methylumbelliferone, the pH-dependent nature of this fluorescence, and the potential off-target effects of 4-MU on cellular signaling pathways is essential for the design of robust and accurate experiments. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize MUP in their work.

References

- 1. youtube.com [youtube.com]

- 2. Kinetic behaviour of calf-intestinal alkaline phosphatase with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic behaviour of calf-intestinal alkaline phosphatase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. old.uasbangalore.edu.in [old.uasbangalore.edu.in]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of 4-Methylumbelliferyl Phosphate (4-MUP) Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Enzymatic Conversion to a Fluorescent Signal

The detection of enzymatic activity using 4-Methylumbelliferyl phosphate (B84403) (4-MUP) is a widely adopted, highly sensitive fluorometric assay method. The fundamental principle lies in the enzymatic hydrolysis of the non-fluorescent substrate, 4-MUP, into a highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU or hymecromone), by phosphatases.[1][2][3] This method is particularly effective for the detection of alkaline phosphatase (AP) and acid phosphatase (ACP) activity.

The enzymatic reaction involves the cleavage of the phosphate group from the 4-MUP molecule. In its phosphorylated state, the electronic configuration of the umbelliferone (B1683723) core is such that it does not exhibit significant fluorescence. Upon hydrolysis, the resulting 4-methylumbelliferone anion, particularly at alkaline pH, becomes a strong fluorophore. The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn is a measure of the phosphatase activity.[4]

The fluorescence of 4-MU is pH-dependent.[5][6] The fluorescence intensity is minimal in acidic conditions and reaches its maximum in alkaline environments, typically above pH 10.[6][7] This is a critical consideration in assay design, as the optimal pH for the enzymatic reaction may not coincide with the pH for maximal fluorescence of the product.

Quantitative Data Summary

The following tables summarize key quantitative data for the 4-MUP detection assay, including the kinetic parameters of alkaline phosphatase and the fluorescence properties of 4-methylumbelliferone.

Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase with 4-MUP

| Parameter | Value | Conditions | Reference |

| Michaelis Constant (Km) | Varies with pH | pH-dependent conformational equilibrium | [8] |

| Maximum Velocity (Vmax) | Varies with pH | pH-dependent conformational equilibrium | [8] |

Note: Fernley & Walker (1965) describe a complex relationship where Km and Vmax are interdependent and vary with pH, ionic strength, and temperature. A single Km or Vmax value is not representative without specifying the exact conditions.

Table 2: Fluorescence Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions | Reference(s) |

| Excitation Wavelength (λex) | ~360-365 nm | Alkaline pH (>9) | [5][7][9] |

| Emission Wavelength (λem) | ~445-450 nm | Alkaline pH (>9) | [5][7][9] |

| pKa (7-hydroxyl group) | 7.79 | [7] |

Experimental Protocols

Below are detailed methodologies for performing a 4-MUP-based phosphatase assay.

Materials

-

4-Methylumbelliferyl phosphate (4-MUP) substrate

-

Alkaline Phosphatase (or other phosphatase of interest)

-

Assay Buffer (e.g., Tris-HCl, Glycine-NaOH)

-

Stop Solution (e.g., NaOH, Glycine-NaOH, pH > 10)

-

96-well black microplates

-

Fluorometer capable of excitation at ~360 nm and emission at ~450 nm

Preparation of Reagents

-

4-MUP Stock Solution: Prepare a stock solution of 4-MUP in a suitable solvent (e.g., water or a buffer). The concentration can be in the range of 1-10 mM. Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the 4-MUP stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Enzyme Solution: Prepare a solution of the phosphatase in a suitable buffer. The concentration will depend on the specific activity of the enzyme preparation.

-

Stop Solution: Prepare a high pH buffer (e.g., 0.1 M Glycine-NaOH, pH 10.5) to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

Assay Procedure (Endpoint Assay)

-

Reaction Setup: In a 96-well black microplate, add the enzyme solution to each well.

-

Initiate Reaction: Add the working substrate solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity in a fluorometer with excitation set to ~360 nm and emission to ~450 nm.

Assay Procedure (Kinetic Assay)

-

Reaction Setup: In a 96-well black microplate, add the enzyme solution to each well.

-

Fluorescence Measurement: Place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths and the desired temperature.

-

Initiate Reaction: Use an injector system or a multichannel pipette to add the working substrate solution to each well.

-

Data Acquisition: Immediately begin recording the fluorescence intensity at regular intervals over a set period. The rate of fluorescence increase is proportional to the enzyme activity.

Visualizations

Signaling Pathway of 4-MUP Detection

Caption: Enzymatic conversion of 4-MUP to fluorescent 4-MU.

Experimental Workflow for 4-MUP Assay

Caption: Step-by-step workflow for a 4-MUP based phosphatase assay.

Logical Relationship of pH Effects

Caption: The dual influence of pH on enzyme activity and product fluorescence.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Application of Intracellular Alkaline Phosphatase Activity Measurement in Detection of Neutrophil Adherence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Kinetics study on recombinant alkaline phosphatase and correlation with the generated fluorescent signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Kinetic behaviour of calf-intestinal alkaline phosphatase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methylumbelliferone | 90-33-5 [chemicalbook.com]

The Intricacies of a Fluorophore: A Technical Guide to the Fluorescence Properties of 4-Methylumbelliferone

For Researchers, Scientists, and Drug Development Professionals

4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a versatile fluorescent molecule widely employed in various biochemical and biomedical applications. Its utility stems from its distinct and environmentally sensitive fluorescence characteristics, particularly its profound response to changes in pH. This technical guide provides an in-depth exploration of the core fluorescence properties of 4-MU, detailed experimental protocols for its use, and visualizations of the underlying principles and workflows.

Core Fluorescence Properties of 4-Methylumbelliferone

The fluorescence of 4-methylumbelliferone is intrinsically linked to its molecular state, which is predominantly influenced by the pH of its environment. The key photophysical parameters are summarized below.

Spectral Characteristics

The excitation and emission wavelengths of 4-MU are highly dependent on the protonation state of its 7-hydroxyl group. In acidic to neutral conditions, the molecule exists primarily in its protonated (phenolic) form, which is weakly fluorescent. In alkaline conditions, deprotonation to the phenolate (B1203915) form results in a significant increase in fluorescence intensity, accompanied by a shift in the excitation maximum.

| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Notes |

| Low pH (1.97-6.72) | ~320 nm[1] | ~445 nm[1] | Corresponds to the neutral, protonated form. Fluorescence is minimal.[2][3] |

| High pH (7.12-10.3) | ~360 nm[1] | ~445-450 nm[1][4] | Corresponds to the anionic, deprotonated form. Exhibits strong blue fluorescence.[5][6][7] |

| 0.15 M Glycine Buffer (pH 10.2) | 365 nm[5] | 445 nm[5] | A common buffer system for maximizing 4-MU fluorescence in assays. |

| Water | 380 nm[5] | 454 nm[5] | |

| Ethanol | 372 nm | 445 nm |

Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) of 4-MU, a measure of its emission efficiency, also demonstrates significant pH dependence.

| Condition | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

| pH 5.98 | 0.74[4] | Not specified |

| pH 9.75 | 0.95[4] | Not specified |

| 0.1 M Phosphate Buffer (pH 10) | 0.63[8] | Not specified |

| Poly(vinyl alcohol) (PVA) Film | > 0.70[9] | 3.76 ns[9] |

pH-Dependent Fluorescence Mechanism

The change in fluorescence with pH is due to the equilibrium between the protonated (phenol) and deprotonated (phenolate) forms of the 7-hydroxyl group. The pKa of this group is approximately 7.8.[5] Below the pKa, the protonated form dominates, exhibiting low fluorescence. Above the pKa, the phenolate anion becomes the dominant species. This form has a more extensive delocalized π-electron system, leading to a higher molar absorptivity at longer wavelengths and a significantly higher fluorescence quantum yield. The fluorescence intensity reaches a maximum at a pH of 10 and plateaus above this value.[5]

Caption: pH-dependent equilibrium of 4-methylumbelliferone.

Experimental Protocols

The following are detailed methodologies for the characterization and application of 4-methylumbelliferone's fluorescence properties.

Protocol 1: Determination of Excitation and Emission Spectra

Objective: To determine the fluorescence excitation and emission spectra of 4-MU at acidic and alkaline pH.

Materials:

-

4-Methylumbelliferone (4-MU)

-

Methanol (B129727) or DMSO for stock solution

-

0.1 M Citrate (B86180) buffer, pH 5.0

-

0.1 M Glycine-NaOH buffer, pH 10.0

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-MU in methanol or DMSO. 4-MU is soluble in methanol with heating at 50 mg/ml.[5]

-

Working Solution Preparation:

-

For acidic conditions, dilute the stock solution in 0.1 M citrate buffer (pH 5.0) to a final concentration of 1-10 µM.

-

For alkaline conditions, dilute the stock solution in 0.1 M glycine-NaOH buffer (pH 10.0) to a final concentration of 1-10 µM.

-

-

Spectrofluorometer Setup:

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Use a quartz cuvette for all measurements.

-

-

Emission Spectrum Measurement:

-

For the alkaline solution, set the excitation wavelength to 360 nm. Scan the emission from 380 nm to 600 nm.

-

For the acidic solution, set the excitation wavelength to 320 nm. Scan the emission from 340 nm to 600 nm.

-

-

Excitation Spectrum Measurement:

-

For the alkaline solution, set the emission wavelength to the determined maximum (approx. 445 nm). Scan the excitation from 250 nm to 420 nm.

-

For the acidic solution, set the emission wavelength to its determined maximum (approx. 445 nm). Scan the excitation from 250 nm to 420 nm.

-

-

Data Analysis: Identify the wavelengths of maximum intensity for both excitation and emission spectra under both pH conditions.

Protocol 2: Fluorometric Enzyme Assay Using a 4-MU-Conjugated Substrate

Objective: To quantify enzyme activity by measuring the rate of fluorescent 4-MU release from a non-fluorescent 4-MU-conjugated substrate. This protocol is generalized for enzymes like β-glucuronidase or β-galactosidase.[10][11]

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Non-fluorescent 4-MU-conjugated substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide)

-

Assay Buffer (optimal for the specific enzyme, e.g., acetate (B1210297) buffer at pH 4.5 for lysosomal enzymes).[10][12]

-

Stop Buffer (e.g., 0.2 M Sodium Carbonate, pH > 10).[10][13]

-

4-Methylumbelliferone (for standard curve)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities (e.g., Ex/Em = 365/450 nm)

Methodology:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-MU stock solution in the Stop Buffer, ranging from a low nanomolar to a mid-micromolar concentration (e.g., 0, 0.4, 0.8, 1.2, 1.6, 2.0 nmol/well).[14]

-

Add these standards to wells of the 96-well plate.

-

-

Enzyme Reaction Setup:

-

In separate wells, add the enzyme sample (e.g., cell lysate) to the pre-warmed Assay Buffer.

-

Initiate the reaction by adding the 4-MU-conjugated substrate. The final concentration of the substrate should be optimized for the specific enzyme.

-

Include a negative control with no enzyme.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The reaction can be monitored kinetically or as an endpoint assay.[15]

-

Stopping the Reaction: Terminate the reaction by adding a volume of Stop Buffer to each well. This elevates the pH, which both stops the enzymatic reaction and maximizes the fluorescence of the liberated 4-MU.[10][13]

-

Fluorescence Measurement: Read the fluorescence intensity in the microplate reader using an excitation wavelength of ~360-365 nm and an emission wavelength of ~450-460 nm.[10][15]

-

Data Analysis:

-

Subtract the fluorescence of the negative control from all sample readings.

-

Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentration.

-

Use the linear regression of the standard curve to convert the fluorescence readings of the samples into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a 4-MU-based fluorometric enzyme assay.

Caption: A generalized workflow for quantifying enzyme activity.

Conclusion

4-Methylumbelliferone is a powerful fluorogenic tool whose utility is defined by its pH-sensitive spectral properties. The transition from a weakly fluorescent protonated state to a highly fluorescent deprotonated state provides a robust mechanism for signal generation in a variety of biological assays. By understanding the fundamental principles of its fluorescence and employing standardized protocols, researchers can effectively leverage 4-MU as a reliable reporter in enzyme kinetics, high-throughput screening, and as a pH indicator in cellular and biochemical systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. brainly.com [brainly.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. scribd.com [scribd.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. A fluorescent assay amenable to measuring production of beta-D-glucuronides produced from recombinant UDP-glycosyl transferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abcam.com [abcam.com]

- 15. researchgate.net [researchgate.net]

4-Methylumbelliferyl Phosphate (4-MUP): A Comprehensive Technical Guide for Alkaline Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl Phosphate (B84403) (4-MUP) is a widely utilized fluorogenic substrate for the detection of alkaline phosphatase (AP) activity.[1][2] Its popularity in research and drug development stems from the highly fluorescent nature of its dephosphorylated product, 4-methylumbelliferone (B1674119) (4-MU), which provides a sensitive and quantifiable measure of enzyme activity.[2] This technical guide provides an in-depth overview of 4-MUP, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in various assays.

Core Principles and Mechanism of Action

The utility of 4-MUP lies in a straightforward enzymatic reaction. Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the 4-MUP molecule.[3] This reaction yields the fluorescent compound 4-methylumbelliferone (4-MU or hymecromone) and inorganic phosphate.[3][4] While 4-MUP itself is essentially non-fluorescent, the resulting 4-MU exhibits strong blue fluorescence under alkaline conditions, which can be readily measured with a fluorometer.[5][6] The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the alkaline phosphatase activity in the sample.

The enzymatic reaction is optimal at an alkaline pH, typically around 8.0, while the fluorescence of the 4-MU product is maximal at a pH of 10 or higher.[2][7][8] This pH-dependent fluorescence is a critical consideration in assay design, often necessitating the addition of a stop solution with a high pH to maximize the signal.[2][7]

Quantitative Data Summary

For ease of comparison, the key quantitative parameters for 4-MUP and its fluorescent product, 4-MU, are summarized in the tables below.

Table 1: Physicochemical and Spectral Properties of 4-MUP and 4-MU

| Property | 4-Methylumbelliferyl Phosphate (4-MUP) | 4-Methylumbelliferone (4-MU) |

| Synonyms | 4-MUP, MUP | 7-hydroxy-4-methylcoumarin, Hymecromone |

| CAS Number | 3368-04-5 | 90-33-5 |

| Molecular Formula | C₁₀H₉O₆P | C₁₀H₈O₃ |

| Form | Powder[9] | Solid |

| Solubility | Water (25 mg/ml) | Deionized water (for stock solution)[7] |

| Excitation Wavelength (nm) | Non-fluorescent | 360 nm[10][11] |

| Emission Wavelength (nm) | Non-fluorescent | 440 - 450 nm[10][11][12] |

Table 2: pH-Dependent Excitation Maxima of 4-Methylumbelliferone (4-MU)

| pH | Excitation Maximum (nm) |

| 4.6 | 330 |

| 7.4 | 370 |

| 10.4 | 385 |

| Data sourced from Cayman Chemical product information. |

Key Applications

The high sensitivity of the 4-MUP substrate has led to its widespread adoption in a variety of applications, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): 4-MUP is a popular substrate for AP-conjugated secondary antibodies in fluorescent ELISA applications.[10] Its sensitivity can be 6-13 times higher than colorimetric substrates like p-nitrophenyl phosphate (pNPP).

-

Reporter Gene Assays: The secreted embryonic alkaline phosphatase (SEAP) reporter gene system often utilizes 4-MUP to quantify gene expression directly in the cell culture medium.[2][10]

-

High-Throughput Screening (HTS): The fluorescent nature and compatibility with microplate formats make 4-MUP suitable for HTS assays in drug discovery to identify modulators of alkaline phosphatase activity.[13][14][15]

-

Cell-Based Assays: It has been used to measure endogenous alkaline phosphatase activity in cells, such as in neutrophil adhesion assays.[5][16]

Experimental Protocols

The following are detailed methodologies for common experiments utilizing the 4-MUP substrate.

General Alkaline Phosphatase Activity Assay (Endpoint)

This protocol provides a basic framework for measuring AP activity in a sample.

Materials:

-

4-MUP Substrate Solution (e.g., 3.6 mM stock in 50 mM Tris/0.1% BSA buffer, pH 8.0; prepare fresh daily).[7]

-

Alkaline Phosphatase (AP) standards.

-

Samples containing AP.

-

Stop Solution (e.g., 0.2 M Sodium Carbonate Solution, pH ~12).[7]

-

Assay Buffer (e.g., 50 mM Tris/0.1% BSA buffer, pH 8.0).[7]

-

96-well black microplate.

-

Fluorometer with excitation at ~360 nm and emission at ~440 nm.

Procedure:

-

Prepare AP Standards: Create a standard curve by preparing serial dilutions of a known concentration of alkaline phosphatase in the assay buffer.

-

Sample Preparation: Prepare your samples to be assayed. If necessary, dilute them in the assay buffer.

-

Reaction Setup:

-

Add 100 µL of each standard or sample to individual wells of the 96-well plate.

-

Include a blank control containing 100 µL of assay buffer only.

-

-

Initiate Reaction: Add 50 µL of the 4-MUP substrate solution to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.[17][18] The incubation time may need to be optimized based on the enzyme concentration.

-

Stop Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction and maximize the fluorescence of 4-MU.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorometer with excitation set to approximately 360 nm and emission to approximately 440 nm.[10][11]

-

Data Analysis: Subtract the fluorescence reading of the blank from all other readings. Plot the fluorescence of the standards against their concentrations to generate a standard curve. Determine the AP activity in the samples by interpolating their fluorescence values on the standard curve.

Alkaline Phosphatase-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of 4-MUP in a fluorescent ELISA.

Materials:

-

All materials for a standard ELISA (coated plate, blocking buffer, primary antibody, AP-conjugated secondary antibody, wash buffer).

-

4-MUP Substrate Solution.

-

Stop Solution.

-

Fluorometer.

Procedure:

-

Perform the initial steps of the ELISA as per a standard protocol (coating the plate with antigen, blocking, incubation with primary antibody, and washing).

-

Secondary Antibody Incubation: Add the AP-conjugated secondary antibody and incubate for the recommended time.

-

Washing: Wash the plate thoroughly with wash buffer to remove any unbound secondary antibody.

-

Substrate Incubation: Add 100 µL of the 4-MUP substrate solution to each well and incubate for 5-15 minutes at room temperature, protected from light.[19]

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Read Fluorescence: Measure the fluorescence at Ex/Em = 360/440 nm.

-

Analyze Data: The fluorescence intensity is proportional to the amount of target antigen in the sample.

Visualizations

Enzymatic Reaction of 4-MUP with Alkaline Phosphatase

Caption: Enzymatic conversion of 4-MUP to fluorescent 4-MU by alkaline phosphatase.

General Experimental Workflow for an Endpoint AP Assay

Caption: A typical workflow for an endpoint alkaline phosphatase assay using 4-MUP.

Conclusion

This compound is a highly sensitive and versatile substrate for the detection of alkaline phosphatase activity. Its application in various assay formats, from ELISA to high-throughput screening, makes it an invaluable tool for researchers in both basic science and drug development. Proper understanding of its mechanism, optimal reaction conditions, and the fluorescence properties of its product, 4-methylumbelliferone, is crucial for the successful design and execution of robust and reliable assays.

References

- 1. goldbio.com [goldbio.com]

- 2. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]

- 3. Integrated microfluidic systems for fluorescence monitoring rapid kinetic reactions in bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics study on recombinant alkaline phosphatase and correlation with the generated fluorescent signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Intracellular Alkaline Phosphatase Activity Measurement in Detection of Neutrophil Adherence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]

- 8. MUP [this compound, free acid] *CAS 3368-04-5* | AAT Bioquest [aatbio.com]

- 9. Invitrogen MUP (this compound, Free Acid) 1 g | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 10. This compound (4-MUP) Liquid Substrate System, liquid - Forlabs Website [forlabs.co.uk]

- 11. This compound (4-MUP) Liquid Substrate System liquid 3368-04-5 [sigmaaldrich.com]

- 12. tribioscience.com [tribioscience.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Application of intracellular alkaline phosphatase activity measurement in detection of neutrophil adherence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. abcam.com [abcam.com]

- 19. tribioscience.com [tribioscience.com]

The Role of 4-Methylumbelliferyl Phosphate (MUP) in Enzyme-Linked Immunosorbent Assay (ELISA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme-linked immunosorbent assay (ELISA) is a cornerstone of modern biological research and diagnostics, prized for its sensitivity and specificity in detecting and quantifying a vast array of analytes. The choice of substrate is a critical determinant of an ELISA's performance. This technical guide provides a comprehensive examination of 4-Methylumbelliferyl Phosphate (MUP), a highly sensitive fluorogenic substrate for alkaline phosphatase (AP), and its pivotal role in enhancing ELISA performance. We will delve into the core principles of MUP-based detection, provide detailed experimental protocols, present a comparative analysis with traditional chromogenic substrates, and offer insights into optimizing its application across various ELISA formats.

Introduction: The Need for Enhanced Sensitivity in ELISA

The demand for greater sensitivity and a broader dynamic range in immunoassays is ever-present in fields ranging from early disease diagnosis to the development of potent biopharmaceuticals. While traditional colorimetric substrates like p-Nitrophenyl Phosphate (pNPP) have been instrumental in the widespread adoption of ELISA, fluorogenic substrates offer a significant leap forward in detection capabilities. MUP, in particular, has emerged as a important tool for researchers seeking to push the boundaries of their ELISA assays. In comparison to colorimetric ELISAs, fluorescent immunoassays (ELFIA) using substrates like MUP are generally more sensitive and offer a wider dynamic range for quantification.[1]

The Core of MUP-Based Detection: Mechanism of Action

MUP is a non-fluorescent molecule that, in the presence of alkaline phosphatase, undergoes enzymatic dephosphorylation. This reaction yields a highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), and inorganic phosphate. The intensity of the emitted fluorescence is directly proportional to the amount of alkaline phosphatase present, and consequently, the concentration of the target analyte in the sample.

The resulting fluorescent product, 4-methylumbelliferone, has an excitation wavelength of approximately 360 nm and an emission wavelength of around 440-450 nm.[1][2] This distinct spectral profile allows for sensitive detection with standard laboratory fluorometers.

Quantitative Comparison: MUP vs. pNPP

The primary advantage of MUP over the commonly used chromogenic substrate pNPP lies in its enhanced sensitivity and broader dynamic range. While pNPP produces a yellow soluble product that is measured spectrophotometrically around 405 nm, MUP-based fluorescent detection can be significantly more sensitive.

| Parameter | This compound (MUP) | p-Nitrophenyl Phosphate (pNPP) |

| Detection Method | Fluorometric | Colorimetric (Absorbance) |

| Enzyme | Alkaline Phosphatase (AP) | Alkaline Phosphatase (AP) |

| Product | 4-Methylumbelliferone (4-MU) | p-Nitrophenol |

| Excitation Wavelength | ~360 nm | Not Applicable |

| Emission Wavelength | ~440-450 nm | Not Applicable |

| Readout Wavelength | ~440-450 nm | ~405 nm |

| Relative Sensitivity | High | Moderate |

| Dynamic Range | Wide | Narrower (limited by OD max of ~2.0-4.0)[1] |

Experimental Protocols

Preparation of MUP Substrate Solution

Materials:

-

This compound (MUP) powder

-

Magnesium Chloride (MgCl₂)

-

Deionized water

-

pH meter

Procedure:

-

Prepare a 100 mM diethanolamine buffer with 1 mM MgCl₂.

-

Adjust the pH of the buffer to 9.6 using HCl.

-

Just before use, dissolve MUP powder in the buffer to a final concentration of 0.1 to 0.2 mg/mL.[1]

-

Protect the solution from light to prevent photodegradation.

Note: It is recommended to prepare the MUP substrate solution fresh for each experiment as it can be susceptible to spontaneous hydrolysis.

General MUP-Based ELISA Protocol (Sandwich ELISA Example)

This protocol provides a general workflow for a sandwich ELISA using a MUP substrate. Optimization of incubation times, antibody concentrations, and washing steps is crucial for achieving the best results.

Materials:

-

96-well black microplate (for fluorescent assays)

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen standard and samples

-

Biotinylated detection antibody

-

Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

MUP substrate solution (prepared as in 4.1)

-

Stop solution (e.g., 3 M NaOH, optional for endpoint assays)

-

Microplate fluorometer

Procedure:

-

Coating: Dilute the capture antibody in a suitable coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample/Standard Incubation: Add 100 µL of antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add 100 µL of diluted Strep-AP conjugate to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step. It is critical to wash thoroughly at this stage to minimize background fluorescence.

-

Substrate Incubation: Add 100 µL of freshly prepared MUP substrate solution to each well. Incubate in the dark at room temperature. The incubation time can be optimized (typically 15-60 minutes) and monitored kinetically.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. For endpoint assays, the reaction can be stopped by adding 50 µL of stop solution before reading.

Optimization Strategies for MUP-Based ELISAs

To maximize the performance of a MUP-based ELISA, several parameters should be optimized:

-

Antibody Concentrations: Titrate both the capture and detection antibodies to find the optimal concentrations that yield the best signal-to-noise ratio.

-

MUP Concentration: While a range of 0.1-0.2 mg/mL is generally effective, the optimal concentration may vary depending on the specific assay conditions and desired sensitivity.

-

Incubation Times: The incubation time for the MUP substrate is a critical parameter. Kinetic reading can help determine the optimal time point where the signal is strong and the background remains low.

-

Washing Steps: Thorough and consistent washing is crucial to minimize background fluorescence from non-specifically bound enzyme conjugates.

Application in Different ELISA Formats

The principles of MUP-based detection can be applied to various ELISA formats:

-

Direct ELISA: An enzyme-conjugated primary antibody is used. The workflow is shorter, but it lacks the signal amplification of indirect methods.

-

Indirect ELISA: An unlabeled primary antibody is followed by an enzyme-conjugated secondary antibody. This format provides signal amplification.

-

Competitive ELISA: This format is often used for small molecules. The signal is inversely proportional to the amount of analyte in the sample. Optimization of the competing antigen concentration is crucial.

Conclusion

This compound (MUP) stands out as a superior fluorogenic substrate for alkaline phosphatase in ELISA applications. Its ability to generate a highly fluorescent signal translates into significantly enhanced sensitivity and a wider dynamic range compared to traditional colorimetric substrates. By understanding the underlying principles and diligently optimizing experimental protocols, researchers, scientists, and drug development professionals can leverage the power of MUP to develop more robust and sensitive immunoassays, ultimately advancing their research and diagnostic capabilities.

References

An In-depth Technical Guide to 4-Methylumbelliferyl Phosphate (MUP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl phosphate (B84403) (MUP) is a highly sensitive and widely adopted fluorogenic substrate for the detection and quantification of phosphatase activity. Its utility spans a broad range of applications, from fundamental enzyme kinetics to high-throughput screening in drug discovery. This technical guide offers a comprehensive overview of the chemical properties, experimental applications, and its role in the analysis of cellular signaling pathways.

Chemical Structure and Principle of Action

4-Methylumbelliferyl phosphate is a phosphate ester of the fluorescent coumarin (B35378) derivative, 4-methylumbelliferone (B1674119) (4-MU). In its phosphorylated state, MUP is colorless and non-fluorescent. However, upon enzymatic hydrolysis by a phosphatase, the phosphate group is cleaved, yielding the highly fluorescent product 4-methylumbelliferone. The intensity of the fluorescence emitted is directly proportional to the amount of 4-MU produced, and thus to the phosphatase activity.

The fluorescence of 4-MU is pH-dependent, exhibiting maximal fluorescence at pH values above 10. This characteristic is a critical consideration in assay design.

Data Presentation

Physicochemical Properties of this compound (MUP)

| Property | Value | Citations |

| Chemical Name | 4-methyl-7-(phosphonooxy)-2H-1-benzopyran-2-one | [1] |

| Molecular Formula | C₁₀H₉O₆P | [1][2][3][4][5] |

| Molecular Weight | 256.15 g/mol | [2][3][4][5][6] |

| CAS Number | 3368-04-5 | [1][2][5][7][8] |

| Appearance | White to off-white solid | [1][5] |

| Solubility | Water (25 mg/mL), DMF (10 mg/mL), DMSO (20 mg/mL), PBS (pH 7.2, 5 mg/mL) | [1][2][5][9] |

| Storage Conditions | -20°C, protected from light | [2][4][5][6] |

Spectral Properties of 4-Methylumbelliferone (4-MU)

| pH | Excitation Maximum (nm) | Emission Maximum (nm) | Citation |

| 4.6 | 330 | 445-454 | [1] |

| 7.4 | 370 | 445-454 | [1] |

| 10.4 | 385 | 445-454 | [1] |

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay

This protocol provides a method for the fluorometric determination of ALP activity in a 96-well plate format.

Materials:

-

This compound (MUP) substrate solution (e.g., 1 mg/mL in a suitable buffer)

-

Alkaline Phosphatase Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop Solution (e.g., 0.2 M NaOH)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a dilution series of 4-MU in the ALP Assay Buffer to generate a standard curve.

-

Sample Preparation: Dilute the biological samples containing ALP to the desired concentration in the ALP Assay Buffer.

-

Reaction Initiation: To each well of the black microplate, add 50 µL of the MUP substrate solution.

-

Sample Addition: Add 50 µL of the diluted samples or standards to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

Data Analysis: Calculate the ALP activity in the samples by interpolating the fluorescence readings from the 4-MU standard curve.

Acid Phosphatase (AP) Activity Assay

This protocol is adapted for the measurement of acid phosphatase activity.

Materials:

-

MUP substrate solution

-

Acid Phosphatase Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Stop Solution (e.g., 0.5 M NaOH)

-

4-MU standard

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Follow the same steps as the ALP assay, substituting the ALP Assay Buffer with the AP Assay Buffer. The optimal pH for the assay should be determined based on the specific acid phosphatase being studied.

MUP in Enzyme-Linked Immunosorbent Assay (ELISA)

MUP serves as an excellent fluorogenic substrate for ALP-conjugated secondary antibodies in ELISA, offering higher sensitivity compared to colorimetric substrates.

Procedure:

-

Following the final wash step after incubation with the ALP-conjugated secondary antibody, add 100 µL of the MUP substrate solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, or until a sufficient signal has developed. Protect the plate from light during incubation.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the fluorescence on a microplate fluorometer at the appropriate excitation and emission wavelengths.

Application in Signaling Pathway Analysis: The Role of SHP2 in the MAPK Pathway

The measurement of phosphatase activity is crucial for understanding the regulation of cellular signaling pathways. For example, the protein tyrosine phosphatase SHP2 is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. A MUP-based assay can be employed to determine the catalytic activity of SHP2 and its impact on downstream signaling events.

Experimental Workflow: SHP2 Phosphatase Activity Assay

The following diagram outlines the experimental workflow for quantifying the activity of immunoprecipitated SHP2 using a MUP-based substrate.

Caption: A typical workflow for measuring SHP2 activity from cell lysates.

Logical Relationship: SHP2 in MAPK Signaling

This diagram illustrates the position of SHP2 within the MAPK signaling pathway and how a MUP-based assay can be used to probe its function.

Caption: SHP2's role in the MAPK pathway and its assessment via a MUP assay.

References

- 1. Multisite phosphoregulation of Cdc25 activity refines the mitotic entrance and exit switches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Protein Tyrosine Phosphatase Activity Dependent on SH2 Domain-Mediated Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Cellular Insulin signaling and PTP1B effects by lipid metabolites in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of G2/M events by Cdc25A through phosphorylation‐dependent modulation of its stability | The EMBO Journal [link.springer.com]

- 9. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylumbelliferyl Phosphate: A Comprehensive Technical Guide for Researchers

CAS Number: 3368-04-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of 4-Methylumbelliferyl phosphate (B84403) (4-MUP). 4-MUP is a widely utilized fluorogenic substrate for the detection of phosphatase activity, including that of acid and alkaline phosphatases. Its enzymatic hydrolysis yields the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), providing a sensitive method for monitoring enzyme kinetics and for high-throughput screening applications.

Core Properties and Data

4-Methylumbelliferyl phosphate is a solid, water-soluble compound. The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 3368-04-5 | [1][2] |

| Molecular Formula | C₁₀H₉O₆P | [1] |

| Molecular Weight | 256.15 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 214-216 °C | |

| Solubility | Water: 25 mg/mL | |

| DMF: 10 mg/mL | [1] | |

| DMSO: 20 mg/mL | [1] | |

| PBS (pH 7.2): 5 mg/mL | [1] | |

| Ethanol/Water (1:1) | [3] | |

| Storage Temperature | -20°C, protect from light | [3] |

The enzymatic product, 4-methylumbelliferone (4-MU), exhibits pH-dependent fluorescence.

| Condition | Excitation Maximum | Emission Maximum | References |

| pH 4.6 | 330 nm | 445-454 nm | [1] |

| pH 7.4 | 370 nm | 445-454 nm | [1] |

| pH 10.3 - 10.4 | 364 - 385 nm | 448 - 454 nm | [1] |

| General (pH > 10) | ~360 nm | ~448 nm | [4] |

Enzymatic Reaction and Assay Principle

The fundamental principle behind the use of 4-MUP is its enzymatic conversion to a fluorescent product. Phosphatases catalyze the hydrolysis of the phosphate group from 4-MUP, releasing inorganic phosphate and the highly fluorescent molecule 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the phosphatase activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for alkaline and acid phosphatase assays using 4-MUP. These should be optimized for specific experimental conditions.

Alkaline Phosphatase Assay Protocol

This protocol is designed for a 96-well plate format and is suitable for measuring alkaline phosphatase activity in various samples, including serum and cell lysates.[5]

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for alkaline phosphatase, typically with a pH around 10.0 (e.g., 0.1 M Glycine, pH 10.5).

-

4-MUP Substrate Solution (5 mM): Dissolve 4-MUP in the assay buffer to a final concentration of 5 mM. This stock solution should be stored at -20°C and protected from light.

-

Stop Solution: A solution to terminate the enzymatic reaction, such as 0.2 M NaOH or a glycine/ammonium (B1175870) hydroxide (B78521) buffer at pH 10.5.

-

4-MU Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone in the assay buffer to generate a standard curve for quantifying the amount of product formed.

2. Assay Procedure:

-

Add 1-20 µL of the sample (e.g., serum, cell lysate) to the wells of a black 96-well plate.

-

Bring the total volume in each well to approximately 100 µL with the assay buffer.

-

Initiate the reaction by adding 20 µL of the 5 mM 4-MUP substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes), protected from light.[5] The incubation time may be adjusted based on the enzyme activity in the sample.

-

Stop the reaction by adding 20 µL of the stop solution.

-

Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 440 nm.

-

Calculate the phosphatase activity by comparing the fluorescence of the samples to the 4-MU standard curve.

Acid Phosphatase Assay Protocol

This protocol is adapted for measuring acid phosphatase activity, which functions optimally at an acidic pH.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer with an acidic pH, such as 0.1 M sodium acetate (B1210297) or citrate (B86180) buffer at pH 4.8 - 6.0.

-

4-MUP Substrate Solution (5 mM): Dissolve 4-MUP in the acidic assay buffer to a final concentration of 5 mM.

-

Stop Solution: A high pH buffer to both stop the reaction and maximize the fluorescence of 4-MU (e.g., 0.1 M ammonium hydroxide/glycine buffer, pH 10.5).

-

4-MU Standard Curve: Prepare a standard curve of 4-methylumbelliferone in the stop solution.

2. Assay Procedure:

-

Prepare a reaction mixture containing the sample (e.g., 5.0 µL of serum enzyme), 50 µL of 5.0 mM 4-MUP, and 10 µL of 1.0 M buffer at pH 6.0, for a total volume of 100 µL.

-

Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by adding a larger volume of the stop solution (e.g., 2.9 mL of 0.1 M ammonium hydroxide/glycine buffer, pH 10.5).

-

Thoroughly mix the samples.

-

Measure the fluorescence in a fluorometer.

-

Quantify the enzyme activity using the 4-MU standard curve.

Application in Signaling Pathway Analysis

Phosphatases are critical regulators of cellular signaling pathways, often acting in opposition to kinases to control the phosphorylation state of key signaling proteins. The activity of specific phosphatases within these pathways can be a crucial indicator of cellular state and a target for therapeutic intervention. 4-MUP serves as a valuable tool for assessing the activity of these phosphatases.

A prominent example is the role of Protein Tyrosine Phosphatase 1B (PTP1B) as a negative regulator of the insulin (B600854) signaling pathway. PTP1B dephosphorylates the activated insulin receptor, thereby attenuating the downstream signaling cascade.[6][7] Increased PTP1B activity is associated with insulin resistance.[7] The activity of purified or immunoprecipitated PTP1B can be determined using a fluorogenic substrate like 4-MUP (or more specific substrates) to screen for inhibitors that could potentially enhance insulin sensitivity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound 3368-04-5 | TCI AMERICA [tcichemicals.com]

- 3. agscientific.com [agscientific.com]

- 4. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased Protein Tyrosine Phosphatase 1B (PTP1B) Activity and Cardiac Insulin Resistance Precede Mitochondrial and Contractile Dysfunction in Pressure‐Overloaded Hearts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Solubility of 4-Methylumbelliferyl Phosphate (4-MUP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the aqueous solubility of 4-Methylumbelliferyl phosphate (B84403) (4-MUP), a widely used fluorogenic substrate for detecting phosphatase activity. This document outlines quantitative solubility data, detailed experimental protocols for its dissolution and use in enzyme assays, and visual representations of relevant biochemical pathways and experimental workflows.

Introduction to 4-Methylumbelliferyl Phosphate (4-MUP)

This compound is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate group by a phosphatase, yields the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). This property makes 4-MUP an invaluable tool in various biochemical and cell-based assays for measuring the activity of acid and alkaline phosphatases. Its application is crucial in diverse research areas, including drug discovery, clinical diagnostics, and molecular biology.

Aqueous Solubility of this compound

The solubility of 4-MUP in aqueous solutions is a critical parameter for the preparation of stock solutions and the design of robust and reproducible assays. The solubility can be influenced by factors such as the salt form of the compound (free acid vs. disodium (B8443419) salt), pH, temperature, and the presence of other solutes. The disodium salt of 4-MUP generally exhibits higher aqueous solubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various aqueous and organic solvents. It is important to note that these values are sourced from commercial suppliers and may vary slightly between batches and manufacturers.

| Solvent/Buffer | Form of 4-MUP | Reported Solubility (mg/mL) | Observations |

| Water | Disodium Salt | 50 | Clear, colorless solution[1]. |

| Water | Free Acid | 25 | Clear to very slightly hazy, colorless solution[2][3]. |

| Water | Free Acid | 17.5 | Requires sonication to dissolve[4]. |

| Water | Free Acid | 9.80-10.20 | Clear, colorless to faintly yellow solution[1]. |

| PBS (pH 7.2) | Free Acid | 5 | - |

| Ethanol/Water (1:1) | Free Acid | Soluble | Ratio specified, exact concentration not provided[5]. |

| Pyridine | Disodium Salt | 10 | Clear, colorless to faintly yellow solution[1]. |

| Pyridine | Free Acid | 20-50 | Clear, colorless to faintly yellow solution[3]. |

| DMSO | Free Acid | 20 | - |

| DMF | Free Acid | 10 | - |

Note: If precipitation is observed, gentle heating and/or sonication can be employed to aid dissolution[6]. For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter before use[6].

Experimental Protocols

Preparation of a 4-MUP Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of 4-MUP (free acid) in water.

Materials:

-

This compound (free acid) powder

-

Nuclease-free water

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter (optional)

Procedure:

-

Weigh out 10 mg of 4-MUP powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of nuclease-free water to the tube.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

-

If the solution is not completely clear, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution becomes clear[4].

-

(Optional) For long-term storage and to remove any potential microbial contamination, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is typically stable for several months under these conditions.

Alkaline Phosphatase Activity Assay using 4-MUP

This protocol provides a general procedure for measuring alkaline phosphatase (ALP) activity in a 96-well plate format.

Materials:

-

4-MUP stock solution (e.g., 10 mg/mL)

-

ALP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Alkaline Phosphatase (as a positive control)

-

Sample containing ALP activity (e.g., cell lysate, purified enzyme)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate)

-

96-well black microplate (for fluorescence reading)

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Procedure:

-

Prepare Working Solutions:

-

Dilute the 4-MUP stock solution to the desired working concentration (e.g., 3.6 mM) in ALP Assay Buffer. Prepare this solution fresh daily as 4-MUP can spontaneously hydrolyze in aqueous solutions.

-

Prepare serial dilutions of the ALP standard in ALP Assay Buffer to generate a standard curve.

-

Prepare the experimental samples to be assayed.

-

-

Assay Setup:

-

Pipette 50 µL of each standard, sample, and a buffer blank into separate wells of the 96-well black microplate.

-

-

Initiate the Reaction:

-

Add 50 µL of the 4-MUP working solution to each well to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes), protected from light. The incubation time may need to be optimized based on the enzyme activity in the samples.

-

-

Stop the Reaction:

-

Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction. The stop solution also raises the pH, which enhances the fluorescence of the 4-methylumbelliferone product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorometric plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 440 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the buffer blank from all other readings.

-

Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of the product formed in the experimental samples by interpolating their fluorescence values on the standard curve.

-

Calculate the ALP activity in the samples based on the amount of product formed, the incubation time, and the amount of sample used.

-

Visualizations

Enzymatic Reaction of 4-MUP Dephosphorylation

The following diagram illustrates the enzymatic conversion of non-fluorescent this compound to the fluorescent product 4-methylumbelliferone by a phosphatase.

Caption: Enzymatic conversion of 4-MUP to 4-MU.

General Experimental Workflow for a Phosphatase Assay

This diagram outlines the key steps involved in a typical fluorometric phosphatase assay using 4-MUP as a substrate.

Caption: A typical workflow for a 4-MUP-based phosphatase assay.

Simplified Signaling Pathway Involving Prostatic Acid Phosphatase (PAP)

This diagram provides a simplified representation of a signaling pathway involving Prostatic Acid Phosphatase (PAP) and illustrates where 4-MUP can be used to measure its activity. PAP is known to dephosphorylate various substrates, including phosphocholine.

Caption: Simplified signaling role of PAP and its measurement using 4-MUP.

References

- 1. Application of Intracellular Alkaline Phosphatase Activity Measurement in Detection of Neutrophil Adherence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Acid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]

Methodological & Application

Application Notes and Protocols for the 4-Methylumbelliferyl Phosphate (4-MUP) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methylumbelliferyl Phosphate (B84403) (4-MUP) assay is a highly sensitive and widely used fluorometric method for the detection and quantification of phosphatase activity. This assay is applicable to a variety of research and drug development contexts, including enzyme-linked immunosorbent assays (ELISA), high-throughput screening (HTS) for phosphatase inhibitors, and kinetic studies of enzymes such as alkaline phosphatase (ALP) and acid phosphatase (ACP).[1][2] The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent substrate 4-MUP by a phosphatase to produce the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU or hymecromone).[3][4] The fluorescence intensity of 4-MU, which can be measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 440-450 nm, is directly proportional to the amount of phosphatase activity.[5][6][7] The optimal pH for 4-MU fluorescence is high (around 10-11), which often necessitates stopping the enzymatic reaction with a high pH buffer.[8]

Principle of the Assay

The enzymatic reaction at the core of the 4-MUP assay involves the dephosphorylation of 4-Methylumbelliferyl Phosphate. In the presence of a phosphatase, the phosphate group is cleaved from the 4-MUP substrate, resulting in the formation of 4-methylumbelliferone (4-MU) and an inorganic phosphate. While 4-MUP is essentially non-fluorescent, the product 4-MU exhibits strong blue fluorescence under UV light, allowing for sensitive detection.[5][9] This method is noted for its high sensitivity, being reported as more sensitive than colorimetric methods that use substrates like p-nitrophenyl phosphate (pNPP).[6]

Data Presentation

Reagent and Stock Solution Preparation

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| This compound (4-MUP) | 5 mM - 10 mM | Assay Buffer or Water | -20°C, protected from light. Stable for up to 2 months.[6] |

| 4-Methylumbelliferone (4-MU) Standard | 1 mM - 50 mM | DI Water or Methanol | 4°C, protected from light. Stable for up to 2 months.[10][11] |

| Assay Buffer (e.g., Tris, HEPES) | 1X Working Solution | DI Water | 4°C |

| Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5) | 1X Working Solution | DI Water | Room Temperature |

Typical Assay Parameters

| Parameter | Value | Notes |

| 4-MUP Working Concentration | 10 µM - 1 mM | The optimal concentration should be determined empirically and is often near the Michaelis constant (Km) for kinetic assays.[12] |

| Enzyme Concentration | Variable | Should be optimized to ensure the reaction rate is linear over the desired time course. |

| Incubation Temperature | 25°C or 37°C | Should be kept consistent throughout the experiment.[1][6] |

| Incubation Time | 15 - 60 minutes | For endpoint assays. Kinetic assays will involve continuous monitoring.[1] |

| Excitation Wavelength | ~360 nm | The exact maximum can be pH-dependent.[13] |

| Emission Wavelength | ~440 - 450 nm | |

| Plate Type | Black, flat-bottom 96-well or 384-well plates | Minimizes background fluorescence and well-to-well crosstalk.[9] |

Experimental Protocols

Protocol 1: Endpoint Assay for Quantifying Phosphatase Activity

This protocol is suitable for determining the total activity of a phosphatase in a sample, such as cell lysate, purified enzyme preparations, or as a detection method in an ELISA.

Materials:

-

4-MUP Stock Solution (5 mM)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 for alkaline phosphatase)

-

Enzyme Sample (purified or lysate)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate or 0.1 M Glycine-NaOH, pH 10.5)

-

4-MU Standard Stock Solution (1 mM) for standard curve

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare 4-MU Standard Curve:

-

Create a series of dilutions of the 4-MU stock solution in assay buffer to generate standards ranging from 0 to a desired maximum concentration (e.g., 50 µM).

-

Add 100 µL of each standard to wells of the 96-well plate.

-

Add 100 µL of Stop Solution to each standard well.

-

-

Prepare Reaction Wells:

-

In separate wells, add your enzyme sample (e.g., 20 µL) to 80 µL of pre-warmed assay buffer. Include a "no enzyme" control well with only assay buffer.

-

To initiate the enzymatic reaction, add 100 µL of a working solution of 4-MUP (e.g., 200 µM in assay buffer) to each well. The final volume will be 200 µL.

-

-

Incubation:

-

Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).[6] Protect the plate from light.

-

-

Stop Reaction:

-

After incubation, add 50 µL of Stop Solution to each reaction well. This will raise the pH, stopping the enzyme activity and maximizing the fluorescence of the 4-MU product.[8]

-

-

Fluorescence Measurement:

-

Read the fluorescence of the plate using a microplate reader with excitation at ~360 nm and emission at ~440 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" control from all other readings.

-

Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in each enzyme reaction well.

-

Calculate the phosphatase activity, typically expressed in units such as pmol of 4-MU produced per minute per mg of protein.

-

Protocol 2: Kinetic Assay for Enzyme Characterization

This protocol is designed for monitoring the rate of the enzymatic reaction in real-time, which is essential for determining kinetic parameters like Km and Vmax, and for screening enzyme inhibitors.

Materials:

-

4-MUP Stock Solution (5 mM)

-

Assay Buffer

-

Purified Enzyme

-

Potential Inhibitors (for screening)

-

Black 96-well microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-